Methanone, (4-amino-2,5-diethoxyphenyl)phenyl-
Description
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- (CAS: 68568-55-8) is a diarylketone characterized by a central carbonyl group flanked by two aromatic rings. One ring features amino and ethoxy substituents at positions 4 and 2,5, respectively, while the other is a simple phenyl group. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol .
Properties
CAS No. |
68568-55-8 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4-amino-2,5-diethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-11-14(18)16(21-4-2)10-13(15)17(19)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3 |
InChI Key |
JJQRIDJHQBSNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OCC)N |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthetic Route (Green and Efficient Method)
A patented synthesis route (WO2024109965A2) offers a novel, environmentally friendly four-step process to prepare N-(4-amino-2,5-diethoxyphenyl)benzamide, which corresponds to Methanone, (4-amino-2,5-diethoxyphenyl)phenyl-.
Steps Summary:
| Step | Reaction Type | Starting Material / Intermediate | Reagents & Catalysts | Conditions & Notes | Product |
|---|---|---|---|---|---|
| 1 | Electrophilic Bromination | 1,4-Diethoxybenzene | Bromination reagent (liquid bromine preferred), inert gas protection, organic solvent (toluene) | Temperature: -10 to 10 °C (preferably 0 to 10 °C); Time: 2–10 h (preferably 2–4 h) | 1,4-Dibromo-2,5-diethoxybenzene |
| 2 | Amidation | 1,4-Dibromo-2,5-diethoxybenzene | Benzamide, alkaline reagent (molar ratio 1–3:1), copper salt catalyst, catalyst ligand, additive (NaI) | Solvent: toluene; Temp: 60–140 °C; Time: 20–40 h | N-(4-bromo-2,5-diethoxyphenyl)benzamide |
| 3 | Amidation | N-(4-bromo-2,5-diethoxyphenyl)benzamide | Trifluoroacetamide, alkaline reagent, copper salt catalyst, catalyst ligand, additive (NaI) | Solvent: 1,4-dioxane; Temp: 60–140 °C; Time: 20–40 h | N-(2,5-diethoxy-4-(2,2,2-trifluoroacetylamino)phenyl)benzamide |
| 4 | Hydrolysis | N-(2,5-diethoxy-4-(2,2,2-trifluoroacetylamino)phenyl)benzamide | Water or alcohol aqueous solution (methanol, ethanol, or propanol aqueous solution), volume ratio alcohol:water 1:1–4 | Temp: 50–80 °C; Time: 4–10 h | N-(4-amino-2,5-diethoxyphenyl)benzamide (target compound) |
- Avoids hazardous nitration steps, enhancing safety and environmental friendliness.
- Uses copper catalysis for amidation steps, improving efficiency.
- Additives such as sodium iodide improve reaction yields.
- Solvent choices (toluene, 1,4-dioxane) and controlled temperatures optimize reaction conditions.
- Hydrolysis step converts trifluoroacetyl-protected amine to free amino group.
This method is considered industrially viable due to its mild conditions, short reaction steps, and green chemistry compliance.
Alternative Preparation via Urea Derivative Route
Another preparation approach involves the synthesis of related urea derivatives, which can be precursors or analogs of Methanone, (4-amino-2,5-diethoxyphenyl)phenyl-.
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| g | Reaction of (2,5-Diethoxy-4-nitro-benzyl)-phenylcarbamate with 4-methoxyaniline in dioxane | Tris(ethyl)amine, 60–80 °C, overnight | Formation of 1-(2,5-diethoxy-4-nitro-benzyl)-3-(4-methoxy-phenyl)-urea (yield ~83.3%) |
| h | Reduction of nitro group to amino group using sodium borohydride and nickel chloride hexahydrate | Methanol solvent, room temperature, 5–10 minutes reaction | 1-(4-amino-2,5-diethoxy-benzyl)-3-(4-methoxy-phenyl)-urea (yield ~78.3%) |
| i | Methanesulfonylation of amino urea derivative | Dichloromethane solvent, pyridine base, nitrogen atmosphere, room temperature, overnight reaction | Pure N-{[2,5-diethoxy-4-(3-(4-methoxy-phenyl)-ureidomethyl)-phenyl}-methanesulfonamide obtained after chromatography |
This route is more specialized for related compounds but demonstrates the versatility of functional group transformations on the 4-amino-2,5-diethoxyphenyl scaffold.
Summary of Advantages of the Main Preparation Method
- Green Chemistry Compliance: Avoids nitration, uses mild temperatures, and safer reagents.
- Short Reaction Sequence: Only four steps to the target compound.
- Catalyst Efficiency: Copper catalysts and iodide additives improve reaction rates and yields.
- Scalability: Suitable for industrial scale-up due to simple work-up and environmentally benign solvents.
- Product Purity: Hydrolysis step ensures clean conversion to the amino derivative.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- can be effectively analyzed using reverse phase HPLC methods. The separation process utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .
| HPLC Method | Mobile Phase Components | Notes |
|---|---|---|
| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | Replace phosphoric acid with formic acid for MS |
| Suitable for | Pharmacokinetics | Can isolate impurities in preparative separation |
Pharmacological Applications
2. Pharmacokinetics Studies
The compound's properties make it suitable for pharmacokinetic studies. Its ability to be analyzed through HPLC allows researchers to track its absorption, distribution, metabolism, and excretion in biological systems. This is essential for understanding its efficacy and safety profile in potential therapeutic applications.
3. Potential Therapeutic Uses
While specific therapeutic applications of Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- are still under investigation, compounds with similar structures have been explored for their roles in treating various conditions such as cancer and bacterial infections. The amino group present in the structure may contribute to its biological activity by interacting with specific biological targets .
Case Study 1: Separation Techniques
A study conducted on the separation of Methanone using Newcrom R1 HPLC columns demonstrated its effectiveness in isolating the compound from complex mixtures. The study highlighted the scalability of the method and its applicability in both research and industrial settings .
Case Study 2: Pharmacokinetic Profiling
In a pharmacokinetic profiling study involving similar compounds, researchers utilized HPLC to determine the metabolic pathways of related methanones. The findings provided insights into how structural variations affect pharmacological properties, paving the way for future research on Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- .
Mechanism of Action
The mechanism of action of Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy groups can enhance its solubility and bioavailability. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can covalently modify biological targets.
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Groups
- Methanone, (4-amino-2,5-dimethoxyphenyl)phenyl- (CAS: 15270-08-3): Molecular formula: C₁₅H₁₅NO₃ (MW: 257.29 g/mol). Replacing ethoxy with methoxy (-OCH₃) reduces steric bulk and increases hydrophilicity (LogP: 2.36) . Analytical methods: Separated via reverse-phase HPLC using acetonitrile/water/phosphoric acid .
Amino and Hydroxy Substituents
- (4-Hydroxy-3,5-diethoxyphenyl)(3-hydroxy-4-methoxyphenyl)methanone (Compound 4 in ): Features hydroxyl (-OH) and methoxy/ethoxy groups. Hydroxy groups increase polarity and hydrogen-bonding capacity, reducing LogP compared to amino-substituted analogs. Isolated from Cynodon dactylon via chromatographic methods .
- Methanone, (2-amino-4,5-dimethoxyphenyl)(4-hydroxy-3,5-dimethoxyphenyl)- (CAS: 161493-91-0): Molecular formula: C₁₇H₁₉NO₆ (MW: 333.34 g/mol). Combines amino and hydroxy groups, enabling dual hydrogen bonding. InChIKey: MZDMKKVNLWBOCV-UHFFFAOYSA-N .
Halogenated Analogs
- Bis(4-amino-2,5-difluorophenyl)methanone (Compound 20 in ): Fluorine substituents introduce electronegativity, enhancing metabolic stability and altering electronic distribution. Synthesized via nucleophilic substitution of trifluorophenyl precursors with NH₄OH .
Heterocyclic Derivatives
- Characterized by NMR and MS .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Selected Methanones
*Estimated based on ethoxy’s contribution compared to methoxy.
Biological Activity
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmaceuticals and material science. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Methanone, (4-amino-2,5-diethoxyphenyl)phenyl- has the molecular formula and a molecular weight of 285.343 g/mol. Its structure includes a methanone functional group attached to a phenyl group, an amino group, and two ethoxy substituents on the aromatic ring. This unique configuration contributes to its biological activity and potential therapeutic applications.
Anticancer Properties
Research indicates that Methanone derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds similar to Methanone can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : In vitro assays demonstrate that certain derivatives show significant cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) with varying degrees of effectiveness .
- Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. For example, derivatives have been shown to enhance caspase-3 activity, indicating their role in promoting programmed cell death .
Antioxidant Activity
Methanone compounds also display antioxidant properties. The DPPH radical scavenging method has been employed to assess the antioxidant capacity of various derivatives. Some have demonstrated activity levels exceeding those of established antioxidants like ascorbic acid .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Methanone derivatives. Key findings include:
- Substituent Effects : The presence and position of substituents on the aromatic ring significantly influence biological activity. For instance, modifications in the ethoxy groups can enhance solubility and reactivity, impacting both anticancer and antioxidant activities .
- Comparative Analysis : Methanone's structural similarity to other biologically active compounds allows for comparative studies which highlight its unique properties. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminoantipyrine | C11H12N4O | Analgesic properties |
| 2-Amino-5-(diethylamino)-benzophenone | C17H22N2O | Anti-inflammatory activity |
| 4-Aminophenol | C6H7NO | Used in analgesics |
This table illustrates how Methanone's unique combination of functional groups may confer distinct biological activities compared to simpler or more complex analogs.
Synthesis Methods
The synthesis of Methanone can be achieved through various chemical pathways, emphasizing its versatility for research and pharmaceutical applications. Common methods include:
- Condensation Reactions : These reactions involve the formation of the methanone linkage through the reaction of appropriate phenolic precursors.
- Functional Group Modifications : Post-synthesis modifications can enhance biological activity by altering solubility or receptor affinity.
Case Studies
Several studies have investigated the biological effects of Methanone derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of Methanone analogs against different cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range against prostate and breast cancer cells .
- Neuroprotective Potential : Another investigation focused on the neuroprotective effects of similar compounds, suggesting potential applications in treating neurodegenerative diseases through modulation of cholinergic receptors .
Q & A
Q. What are the common synthetic routes for preparing methanone derivatives with amino and alkoxy substituents?
Methanone derivatives are typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For amino-alkoxy-substituted variants, protecting groups (e.g., acetyl for amines) are often employed to prevent side reactions. Post-synthesis deprotection using acidic or basic conditions yields the final product. Characterization via -NMR can confirm substituent positions, as seen in analogous biphenyl methanone syntheses .
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?
- -NMR : Distinct signals for ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.4–4.0 ppm for OCH) and aromatic protons (split patterns indicating para/meta substitution).
- IR : Stretching vibrations for ketone (C=O, ~1680 cm) and amine (N-H, ~3300 cm).
- MS : Molecular ion peak matching the molecular weight (e.g., 285.3 g/mol for CHNO). Cross-referencing with databases like NIST ensures accuracy .
Q. What purification techniques are recommended for isolating methanone derivatives with high purity?
Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is standard. For polar substituents like amines, reverse-phase HPLC with C18 columns improves resolution. Purity validation via HPLC (>98%) is critical, as demonstrated in impurity profiling of similar pharmaceutical intermediates .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stability data for methanone derivatives under varying storage conditions?
Stability studies should include accelerated degradation tests (40°C/75% RH) and monitor via HPLC for decomposition products. Conflicting data may arise from impurities or solvent residues; thus, pre-purification (e.g., recrystallization) and controlled storage (-20°C, inert atmosphere) are advised .
Q. What experimental design principles apply when evaluating the biological activity of amino-alkoxy methanones?
- In vitro assays : Use dose-response curves (0.1–100 µM) to assess antimicrobial activity against Gram-positive/negative strains.
- Mechanistic studies : Fluorescence quenching or molecular docking can probe interactions with target enzymes (e.g., cytochrome P450).
- Control compounds : Compare with structurally simpler methanones to isolate substituent effects, as done in biphenyl methanone studies .
Q. How do substituent electronic effects (e.g., amino vs. methoxy) influence the reactivity of methanones in photochemical reactions?
Electron-donating groups (e.g., -NH) increase electron density at the carbonyl group, altering UV absorption spectra and photoreactivity. Time-resolved spectroscopy can track excited-state dynamics, while DFT calculations predict frontier molecular orbital interactions .
Q. What methodologies validate the absence of mutagenic or carcinogenic risks in novel methanone derivatives?
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
- In silico tools : Use QSAR models (e.g., Toxtree) to predict toxicity endpoints.
- Regulatory alignment : Cross-check with IARC/NTP classifications, though current data for similar compounds show no carcinogenic alerts .
Methodological Challenges
Q. How can researchers resolve conflicting data on the thermal decomposition products of methanones?
Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile decomposition fragments. For non-volatile residues, MALDI-TOF or LC-MS/MS is recommended. Discrepancies often arise from heating rates or atmospheric conditions (e.g., O vs. N) .
Q. What strategies optimize reaction yields in multistep syntheses of amino-alkoxy methanones?
Q. How do solvent polarity and temperature affect the crystallization of methanone derivatives?
High-polarity solvents (ethanol, acetone) promote nucleation but may trap impurities. Slow cooling (0.5°C/min) from saturated solutions improves crystal quality. Differential scanning calorimetry (DSC) identifies optimal crystallization temperatures .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-dependent biological activity data?
Nonlinear regression (e.g., Hill equation) calculates EC values. Bootstrap resampling (1000 iterations) quantifies uncertainty. For reproducibility, report mean ± SEM across ≥3 independent replicates, as in antimicrobial studies .
Q. How can computational modeling (DFT, MD) guide the design of methanone-based photoinitiators?
DFT predicts HOMO-LUMO gaps and UV-Vis spectra, while molecular dynamics (MD) simulates polymer-methanone interactions. Validate with experimental photolysis rates and gel permeation chromatography (GPC) for polymer crosslinking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
